molecular formula C5HCl2F7 B14493475 1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane CAS No. 64470-65-1

1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane

Cat. No.: B14493475
CAS No.: 64470-65-1
M. Wt: 264.95 g/mol
InChI Key: BBOSJXXNSKTENL-UHFFFAOYSA-N
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Description

1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane is a halogenated cycloalkane. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclopentane ring. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the fluorination of cyclopentane followed by chlorination. The reaction conditions often require the use of catalysts and controlled temperatures to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The use of fluorine and chlorine gases under controlled conditions ensures the efficient production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more reactive intermediates.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated cyclopentane derivatives, while reduction can produce partially dehalogenated compounds.

Scientific Research Applications

1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems due to its halogen content.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane involves its interaction with molecular targets through halogen bonding. The presence of multiple halogen atoms allows the compound to form strong interactions with various substrates, influencing their reactivity and stability. The pathways involved often include halogen exchange and redox reactions, which can lead to the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-1,1,2,3,3,4,4-heptafluorocyclopentane
  • 1,3-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane
  • 1,4-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane

Uniqueness

1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane is unique due to the specific positioning of the chlorine atoms at the 1 and 5 positions on the cyclopentane ring. This arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds with different halogen positions.

Properties

CAS No.

64470-65-1

Molecular Formula

C5HCl2F7

Molecular Weight

264.95 g/mol

IUPAC Name

1,5-dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane

InChI

InChI=1S/C5HCl2F7/c6-1-2(7,8)4(11,12)5(13,14)3(1,9)10/h1H

InChI Key

BBOSJXXNSKTENL-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C1(F)Cl)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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